molecular formula C14H15NO2 B2391715 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone CAS No. 339014-73-2

3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone

Cat. No.: B2391715
CAS No.: 339014-73-2
M. Wt: 229.279
InChI Key: AMXKWFOFMGEWAA-UHFFFAOYSA-N
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Description

“3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone” is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.28 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H15NO2/c1-11(16)12(2)17-14-8-4-3-7-13(14)15-9-5-6-10-15/h3-10,12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid . Its molecular weight is 229.28 .

Safety and Hazards

The safety information available indicates that “3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-(2-pyrrol-1-ylphenoxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-11(16)12(2)17-14-8-4-3-7-13(14)15-9-5-6-10-15/h3-10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXKWFOFMGEWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=CC=C1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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